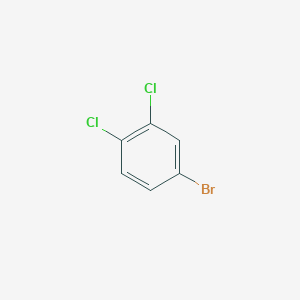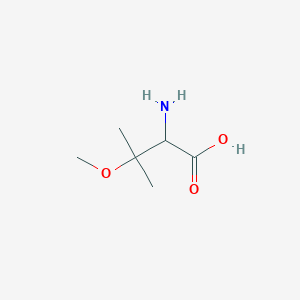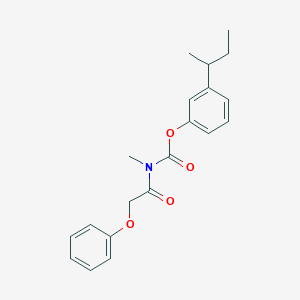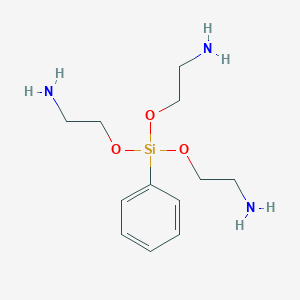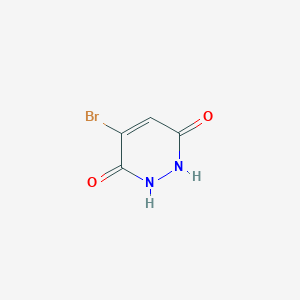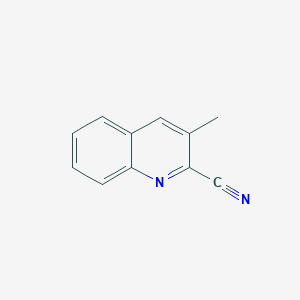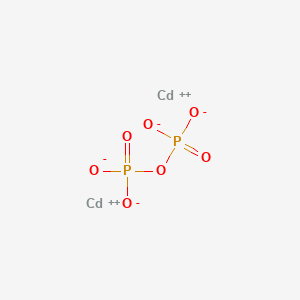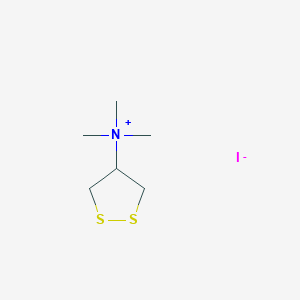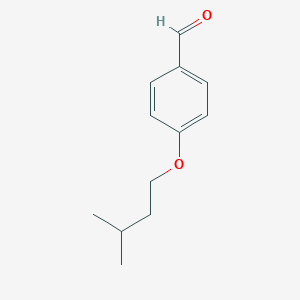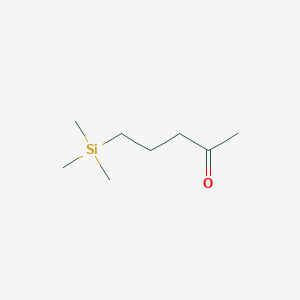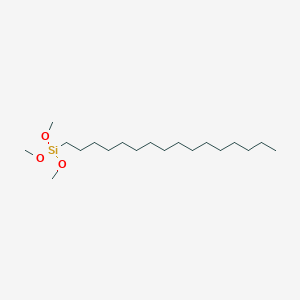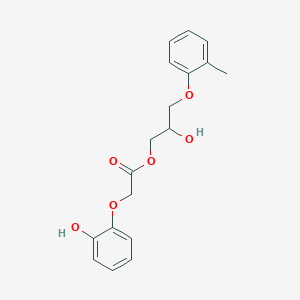
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, commonly known as HOP-3, is a synthetic compound that belongs to the family of herbicides. It is a selective herbicide that is used to control broadleaf weeds in various crops and agricultural fields. HOP-3 is also used for scientific research purposes due to its unique biochemical and physiological effects.
Mecanismo De Acción
HOP-3 works by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants. Inhibition of ALS leads to the accumulation of toxic intermediates that disrupt normal plant metabolism and growth. HOP-3 selectively targets ALS in broadleaf weeds, while leaving grasses and other crops unaffected.
Efectos Bioquímicos Y Fisiológicos
HOP-3 has several biochemical and physiological effects on plants. It disrupts the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates. This disrupts normal plant metabolism and growth, ultimately leading to plant death. HOP-3 also affects the activity of plant hormones, including auxins and cytokinins, leading to altered plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HOP-3 has several advantages for lab experiments. It is a selective herbicide that targets broadleaf weeds, making it useful for studying the effects of herbicides on plant physiology and metabolism. HOP-3 is also soluble in organic solvents, making it easy to prepare and use in experiments. However, HOP-3 has some limitations. It is highly toxic and must be handled with care. In addition, it is expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on HOP-3. One area of research is the development of new herbicides based on the structure of HOP-3. Researchers are also investigating the impact of HOP-3 on soil microorganisms and their interactions with plant roots. In addition, there is growing interest in the use of HOP-3 as a tool for studying the role of plant hormones in regulating plant growth and development.
Conclusion
In conclusion, HOP-3 is a selective herbicide that is widely used in scientific research. It has several biochemical and physiological effects on plants and is useful for studying the effects of herbicides on plant physiology and metabolism. HOP-3 has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of HOP-3 involves the reaction of 2-(2-methoxyethoxy) ethanol with o-Hydroxyphenoxyacetic acid and o-Tolyl chloride in the presence of a base catalyst. The reaction yields HOP-3 as a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
HOP-3 is widely used in scientific research due to its selective herbicidal properties. It is used to study the effects of herbicides on plant physiology and metabolism. HOP-3 is also used to investigate the role of plant hormones in regulating plant growth and development. In addition, HOP-3 is used to study the impact of herbicides on soil microorganisms and their interactions with plant roots.
Propiedades
Número CAS |
17753-05-8 |
|---|---|
Nombre del producto |
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C18H20O6/c1-13-6-2-4-8-16(13)22-10-14(19)11-24-18(21)12-23-17-9-5-3-7-15(17)20/h2-9,14,19-20H,10-12H2,1H3 |
Clave InChI |
GQMHTLIBJICFID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
SMILES canónico |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
Sinónimos |
o-Hydroxyphenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



